1-{[(Z)-[(3-chloro-4-methoxybenzyl)amino](methylsulfanyl)methylidene]amino}-2-cyano-4,5-dimethoxybenzene
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Overview
Description
1-{(Z)-[(3-chloro-4-methoxybenzyl)aminomethylidene]amino}-2-cyano-4,5-dimethoxybenzene is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a cyano group, multiple methoxy groups, and a chlorinated benzylamine moiety, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
The synthesis of 1-{(Z)-[(3-chloro-4-methoxybenzyl)aminomethylidene]amino}-2-cyano-4,5-dimethoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of 3-chloro-4-methoxybenzaldehyde with a suitable amine to form the benzylamine intermediate.
Introduction of the Methylsulfanyl Group: The benzylamine intermediate is then reacted with a methylsulfanyl reagent under controlled conditions to introduce the methylsulfanyl group.
Formation of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Final Coupling and Methoxylation: The final step involves coupling the intermediate with a dimethoxybenzene derivative under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-{(Z)-[(3-chloro-4-methoxybenzyl)aminomethylidene]amino}-2-cyano-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{(Z)-[(3-chloro-4-methoxybenzyl)aminomethylidene]amino}-2-cyano-4,5-dimethoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studies of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{(Z)-[(3-chloro-4-methoxybenzyl)aminomethylidene]amino}-2-cyano-4,5-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-{(Z)-[(3-chloro-4-methoxybenzyl)aminomethylidene]amino}-2-cyano-4,5-dimethoxybenzene can be compared with similar compounds such as:
1-{(Z)-[(3-chloro-4-methoxybenzyl)aminomethylidene]amino}-2-cyano-4,5-dimethoxybenzene: This compound shares a similar structure but may have different substituents or functional groups.
1-{(Z)-[(3-chloro-4-methoxybenzyl)aminomethylidene]amino}-2-cyano-4,5-dimethoxybenzene: Another structurally related compound with potential differences in reactivity and biological activity.
The uniqueness of 1-{(Z)-[(3-chloro-4-methoxybenzyl)aminomethylidene]amino}-2-cyano-4,5-dimethoxybenzene lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl N'-[(3-chloro-4-methoxyphenyl)methyl]-N-(2-cyano-4,5-dimethoxyphenyl)carbamimidothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c1-24-16-6-5-12(7-14(16)20)11-22-19(27-4)23-15-9-18(26-3)17(25-2)8-13(15)10-21/h5-9H,11H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZMKYBOUXKGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=C(NC2=CC(=C(C=C2C#N)OC)OC)SC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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